molecular formula C8H7Cl2F B1600297 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene CAS No. 214774-61-5

2,4-Dichloro-1-fluoro-3,5-dimethylbenzene

Cat. No.: B1600297
CAS No.: 214774-61-5
M. Wt: 193.04 g/mol
InChI Key: XZOPHCHUGFSLOX-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-fluoro-3,5-dimethylbenzene is an organic compound with the molecular formula C8H7Cl2F. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one fluorine atom, and two methyl groups attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a halogenation process. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like acetyl chloride (CH3COCl) for the acylation step .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions to synthesize new compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-1-fluoro-3,5-dimethylbenzene
  • 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The combination of chlorine and fluorine atoms, along with methyl groups, influences its reactivity and makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2,4-dichloro-1-fluoro-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOPHCHUGFSLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431544
Record name 2,4-dichloro-1-fluoro-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214774-61-5
Record name Benzene, 2,4-dichloro-1-fluoro-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214774-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-1-fluoro-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An alternative process for the preparation of the intermediate compound 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride, which serves as a starting material for the preparation of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (EP-A-0 276 700) and which can converted into 3-cyano-2,4,5-trifluoro-benzoyl fluoride, starts from 5-fluoro-1,3-xylene: 5-fluoro-1,3-xylene is dichlorinated in the nucleus under ionic conditions in the presence of a catalyst to give 2,4-dichloro-5-fluoro-1,3-dimethylbenzene and this is then chlorinated under free-radical conditions in the side chains to give 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene. This is hydrolysed via 2,4-dichloro-5-fluoro-3-dichloromethylbenzoic acid to give 2,4-dichloro-5-fluoro-3-formyl-benzoic acid and then reacted to give 2,4-dichloro-5-fluoro-3-N-hydroxyiminomethyl-benzoic acid. By treatment with thionyl chloride, 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride is obtained, which can additionally be reacted by means of a chlorine/fluorine exchange to give 3-cyano-2,4,5-trifluoro-benzoyl fluoride. ##STR4##
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Synthesis routes and methods II

Procedure details

An alternative process for preparing the intermediate 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride (European Patent Application 276 700), which can be converted into 3-cyano-2,4,5-trifluoro-benzoyl fluoride, starts with 5-fluoro-1,3-xylene: 5-fluoro-1,3-xylene is dichlorinated at the ring in the presence of a catalyst under ionic conditions to give 2,4-dichloro-5-fluoro-1,3-dimethylbenzene which is subsequently chlorinated in the side chains under radical conditions to give 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene. This is hydrolysed via the 2,4-dichloro-5-fluoro-3-dichloromethylbenzoic acid to give 2,4-dichloro-5-fluoro-3-formylbenzoic acid, which is subsequently converted into 2,4-dichloro-5-fluoro-3-N-hydroxyiminomethyl-benzoic acid. Treatment with thionyl chloride gives 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride which can then be converted into 3-cyano-2,4,5-trifluoro-benzoyl fluoride by chlorine-fluorine exchange.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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